

¹H NMR and ¹³C NMR spectra of 3,5-Difluoro-4-iodophenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,5-Difluoro-4-iodophenol

Cat. No.: B1604422

[Get Quote](#)

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of **3,5-Difluoro-4-iodophenol**

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.^[1] This guide provides a detailed technical analysis of the ¹H and ¹³C NMR spectra of **3,5-Difluoro-4-iodophenol**, a halogenated aromatic compound of interest in medicinal chemistry and materials science.^[2] As a senior application scientist, this document moves beyond simple data reporting to explain the underlying principles governing the spectral features. We will dissect the influence of molecular symmetry, the electronegativity of fluorine, and the heavy-atom effect of iodine on chemical shifts and coupling constants. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth molecular characterization.

Molecular Structure and Symmetry: The Foundation for Spectral Prediction

Before delving into the spectra, a critical examination of the molecular structure of **3,5-Difluoro-4-iodophenol** is essential. The molecule possesses a C₂ axis of symmetry that bisects the C1-OH and C4-I bonds. This symmetry element dictates that specific atoms are chemically and magnetically equivalent.

- Proton Equivalence: The protons at positions 2 and 6 (H-2, H-6) are equivalent.
- Carbon Equivalence: The carbons at positions 2 and 6 (C-2, C-6) are equivalent, as are the fluorine-bearing carbons at positions 3 and 5 (C-3, C-5).

Consequently, the spectra are simpler than what would be expected for an asymmetric analogue. We anticipate:

- ^1H NMR: One signal for the two aromatic protons and one signal for the phenolic hydroxyl proton.
- ^{13}C NMR: Four distinct signals for the six aromatic carbon atoms (C-1, C-2/6, C-3/5, and C-4).

Caption: Structure of **3,5-Difluoro-4-iodophenol** with atom numbering.

^1H NMR Spectral Analysis: Unraveling Proton Environments

The ^1H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule.[\[3\]](#)

Chemical Shifts and Assignments

- Aromatic Protons (H-2, H-6): These two equivalent protons reside in the aromatic region of the spectrum, typically between 6.0 and 9.0 ppm.[\[4\]](#) Their precise chemical shift is influenced by the electronic effects of the substituents. The hydroxyl group (-OH) is an ortho, para-director and electron-donating, which would typically shield these protons (shift them upfield). However, the highly electronegative fluorine atoms at the meta positions and the iodine atom exert an electron-withdrawing inductive effect, which deshields them (shifts them downfield). The net effect results in a chemical shift that is a balance of these competing factors. For the related compound 3,5-difluorophenol, the corresponding protons appear around 6.5-6.7 ppm.[\[5\]](#) The addition of iodine at C-4 is expected to cause a minor downfield shift for these meta protons.
- Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is highly variable and depends on the solvent, concentration, and temperature due to hydrogen bonding.[\[4\]](#) It

typically appears as a broad singlet and can range from 4.0 to 12.0 ppm.[6] In a solvent like DMSO-d₆, this peak would be more pronounced and less broad compared to CDCl₃.

Spin-Spin Coupling

The signal for the aromatic protons (H-2/H-6) will not be a simple singlet due to spin-spin coupling with the neighboring fluorine atoms.

- Proton-Fluorine Coupling (JHF): Each proton (H-2 and H-6) is coupled to two fluorine atoms.
 - ⁴JHF (meta-coupling): Coupling to the fluorine on the adjacent carbon but one (e.g., H-2 to F-3) is expected. This four-bond coupling is typically in the range of 4-8 Hz.
 - ⁵JHF (para-coupling): Coupling to the fluorine across the ring (e.g., H-2 to F-5) is a five-bond coupling, which is generally smaller, around 0-3 Hz.
- Proton-Proton Coupling (JHH): The two equivalent protons H-2 and H-6 do not split each other.

Given these couplings, the signal for H-2/H-6 is expected to appear as a triplet or a doublet of doublets, depending on the relative magnitudes of the ⁴JHF and ⁵JHF coupling constants.

Summary of ¹H NMR Data

The predicted ¹H NMR spectral data are summarized below.

Proton Assignment	Predicted δ (ppm)	Multiplicity	Coupling Constant (J) in Hz	Integration
H-2, H-6	~6.8 - 7.2	Triplet (t) or Doublet of Doublets (dd)	⁴ JHF ≈ 4-8 Hz, ⁵ JHF ≈ 0-3 Hz	2H
-OH	Variable (4.0 - 12.0)	Broad Singlet (br s)	N/A	1H

¹³C NMR Spectral Analysis: Probing the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbons and provides insight into their chemical environment.^[7] Spectra are typically acquired with proton decoupling, so all signals appear as singlets unless C-F coupling is present.^[8]

Chemical Shifts and Assignments

Four signals are expected, corresponding to the four sets of equivalent carbons.

- C-1 (C-OH): The carbon bearing the hydroxyl group is deshielded and typically appears in the 155-160 ppm range.^[9] It will exhibit coupling to the two meta-fluorine atoms (³JCF).
- C-2, C-6 (C-H): These carbons are adjacent to the C-OH and C-F carbons. Their chemical shift will be in the aromatic region, likely around 105-115 ppm. They will show coupling to the adjacent fluorine (²JCF) and the fluorine across the ring (⁴JCF).
- C-3, C-5 (C-F): These carbons are directly bonded to highly electronegative fluorine atoms, causing a very strong deshielding effect. This signal will appear far downfield, typically between 160-168 ppm, and will be split into a large doublet due to the one-bond C-F coupling (¹JCF).
- C-4 (C-I): This carbon is attached to iodine. A phenomenon known as the "heavy atom effect" causes significant shielding of the attached carbon nucleus.^[10] Therefore, the C-4 signal is expected to be shifted significantly upfield, often appearing in the 70-90 ppm range, which is unusually low for an aromatic carbon. This signal will also be split by coupling to the two ortho-fluorine atoms (²JCF).

Summary of ¹³C NMR Data

The predicted ¹³C NMR spectral data are summarized in the following table.

Carbon Assignment	Predicted δ (ppm)	Multiplicity (due to C-F coupling)	Coupling Constant (J) in Hz
C-4 (C-I)	~75 - 90	Triplet (t)	$^2\text{JCF} \approx 15\text{-}25 \text{ Hz}$
C-2, C-6 (C-H)	~105 - 115	Doublet of Doublets (dd)	$^2\text{JCF} \approx 10\text{-}20 \text{ Hz}$, $^4\text{JCF} \approx 2\text{-}5 \text{ Hz}$
C-1 (C-OH)	~155 - 160	Triplet (t)	$^3\text{JCF} \approx 8\text{-}12 \text{ Hz}$
C-3, C-5 (C-F)	~160 - 168	Doublet (d)	$^1\text{JCF} \approx 240\text{-}260 \text{ Hz}$

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is paramount.

Sample Preparation

- Weighing: Accurately weigh 10-20 mg of **3,5-Difluoro-4-iodophenol**.
- Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Acetone-d₆.^[11] CDCl_3 is a common first choice for many organic compounds.
- Referencing: The solvent should contain an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C spectra.^{[12][13]}
- Homogenization: Gently agitate or vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.


Spectrometer Setup and Data Acquisition

- Instrumentation: Utilize a modern NMR spectrometer with a field strength of at least 400 MHz for ¹H observation.^[8]
- Tuning and Matching: Tune and match the probe to the specific solvent and nucleus being observed to maximize sensitivity.
- Locking: Lock the field frequency to the deuterium signal of the solvent.

- Shimming: Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.
- ^1H Acquisition: Acquire the ^1H spectrum using a standard single-pulse experiment. A 30° or 45° pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.
- ^{13}C Acquisition: Acquire the ^{13}C spectrum using a pulse program with proton decoupling (e.g., zpgc30). A longer relaxation delay (2-5 seconds) and a larger number of scans will be necessary due to the low natural abundance of ^{13}C and its longer relaxation times.

Visualizing the NMR Analysis Workflow

The logical process of NMR analysis, from sample preparation to final structure confirmation, can be visualized as a clear workflow.

[Click to download full resolution via product page](#)

Caption: A streamlined workflow for NMR-based structural elucidation.

Conclusion

The ^1H and ^{13}C NMR spectra of **3,5-Difluoro-4-iodophenol** are highly informative, with distinct features that are directly correlated to its unique molecular structure. The key diagnostic signals include the upfield-shifted C-I carbon in the ^{13}C spectrum (a classic heavy-atom effect) and the characteristic splitting patterns in both spectra arising from C-F and H-F coupling. This guide provides a robust framework for predicting, acquiring, and interpreting these spectra, serving as a valuable resource for scientists engaged in the synthesis and analysis of complex halogenated aromatics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. 3,5-Difluorophenol | 2713-34-0 [chemicalbook.com]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. web.pdx.edu [web.pdx.edu]
- 5. 3,5-Difluorophenol(2713-34-0) 1H NMR [m.chemicalbook.com]
- 6. compoundchem.com [compoundchem.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. rsc.org [rsc.org]
- 9. compoundchem.com [compoundchem.com]
- 10. mdpi.com [mdpi.com]
- 11. NMR Solvents [merckmillipore.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of 3,5-Difluoro-4-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1604422#1h-nmr-and-13c-nmr-spectra-of-3-5-difluoro-4-iodophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com